molecular formula C18H16N2O2S B3974693 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No. B3974693
M. Wt: 324.4 g/mol
InChI Key: XJKNMKVSYAYKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid with a molecular formula of C19H16N2O2S. The compound is also known as PP2A inhibitor, as it has been shown to inhibit the activity of the protein phosphatase 2A.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves the inhibition of PP2A activity. PP2A is a serine/threonine phosphatase that plays a critical role in the regulation of various cellular processes. It is involved in the dephosphorylation of many proteins, including those involved in cell division, DNA replication, and protein synthesis. The inhibition of PP2A activity by this compound results in the accumulation of phosphorylated proteins, leading to the disruption of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular processes that are affected by the inhibition of PP2A activity. In general, the inhibition of PP2A activity by this compound can lead to the disruption of cell division, DNA replication, and protein synthesis. This can result in the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide in lab experiments are its specificity and potency in inhibiting PP2A activity. This makes it an essential tool in many areas of research, including cancer research and drug discovery. However, the use of this compound also has limitations, as the inhibition of PP2A activity can have significant effects on cellular processes, making it difficult to interpret the results of experiments.

Future Directions

There are many future directions for the use of 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide in scientific research. One area of focus is the development of new drugs that target PP2A activity. Another area of focus is the use of this compound in cancer research, as PP2A has been shown to play a critical role in the development and progression of many types of cancer. Additionally, the use of this compound in the study of other cellular processes, such as autophagy and apoptosis, is an area of active research.

Scientific Research Applications

2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has been extensively used in scientific research as a PP2A inhibitor. PP2A is a protein phosphatase that plays a critical role in the regulation of various cellular processes, including cell division, DNA replication, and protein synthesis. The inhibition of PP2A activity by this compound has been shown to have a significant impact on these processes, making it an essential tool in many areas of research.

properties

IUPAC Name

2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13(22-15-10-6-3-7-11-15)17(21)20-18-19-16(12-23-18)14-8-4-2-5-9-14/h2-13H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNMKVSYAYKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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